molecular formula C14H11FO3 B6398751 4-(3-Fluoro-4-hydroxyphenyl)-3-methylbenzoic acid CAS No. 1261994-98-2

4-(3-Fluoro-4-hydroxyphenyl)-3-methylbenzoic acid

Cat. No.: B6398751
CAS No.: 1261994-98-2
M. Wt: 246.23 g/mol
InChI Key: PRKCZMZDXRTXMO-UHFFFAOYSA-N
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Description

4-(3-Fluoro-4-hydroxyphenyl)-3-methylbenzoic acid is an organic compound characterized by the presence of a fluorine atom and a hydroxyl group attached to a phenyl ring, along with a carboxylic acid group

Properties

IUPAC Name

4-(3-fluoro-4-hydroxyphenyl)-3-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c1-8-6-10(14(17)18)2-4-11(8)9-3-5-13(16)12(15)7-9/h2-7,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRKCZMZDXRTXMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC(=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20689351
Record name 3'-Fluoro-4'-hydroxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20689351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261994-98-2
Record name 3'-Fluoro-4'-hydroxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20689351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluoro-4-hydroxyphenyl)-3-methylbenzoic acid can be achieved through several synthetic routes. One common method involves the hydroxylation of 3-fluorobenzoic acid using liquid ammonia, sodium hydroxide, and cuprous hydroxide . This reaction typically requires controlled conditions to ensure the selective introduction of the hydroxyl group at the desired position on the phenyl ring.

Industrial Production Methods

In an industrial setting, the production of 4-(3-Fluoro-4-hydroxyphenyl)-3-methylbenzoic acid may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoro-4-hydroxyphenyl)-3-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the fluorine atom.

Major Products Formed

    Oxidation: Formation of 4-(3-Fluoro-4-oxophenyl)-3-methylbenzoic acid.

    Reduction: Formation of 4-(3-Fluoro-4-hydroxyphenyl)-3-methylbenzyl alcohol.

    Substitution: Formation of 4-(3-Amino-4-hydroxyphenyl)-3-methylbenzoic acid.

Scientific Research Applications

4-(3-Fluoro-4-hydroxyphenyl)-3-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored as a potential drug intermediate for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-4-hydroxyphenyl)-3-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and carboxylic acid groups can form hydrogen bonds with active sites, while the fluorine atom can enhance the compound’s binding affinity and stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-hydroxybenzoic acid: Similar structure but lacks the methyl group.

    4-Fluorobenzoic acid: Lacks the hydroxyl group.

    3-Fluoro-4-hydroxyphenylacetic acid: Contains an acetic acid group instead of a benzoic acid group.

Uniqueness

4-(3-Fluoro-4-hydroxyphenyl)-3-methylbenzoic acid is unique due to the presence of both a fluorine atom and a hydroxyl group on the phenyl ring, along with a methyl group on the benzoic acid moiety

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